Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-
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Overview
Description
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is a complex organic compound that features an indole moiety, a cyclopentane ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indoles is the Fischer Indole Synthesis, which involves the reaction of aryl hydrazones with ketones or aldehydes under acidic conditions . The cyclopentane ring can be introduced through cyclization reactions, and the trimethylsilyl group is often added via silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting biological pathways and cellular functions. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine: Shares the indole core but differs in the side chain structure.
3-(1H-Indol-3-yl)propanal: Another indole derivative with a different functional group.
Uniqueness
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is unique due to its combination of an indole moiety, a cyclopentane ring, and a trimethylsilyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- can be represented as follows:
This compound features an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, it has been noted to affect phosphodiesterase (PDE) activity, which plays a crucial role in regulating cyclic nucleotide levels in cells .
- Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling cascades that are critical for cellular responses.
Pharmacological Effects
Research indicates that Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. For example, it has shown efficacy against certain types of tumors by disrupting mitotic processes .
- Antimicrobial Properties : There is evidence supporting its use as an antimicrobial agent. Its structural components may enhance membrane permeability in bacterial cells, leading to cell lysis and death.
Case Studies
Several studies have investigated the biological activity of Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
Study B | Investigate antimicrobial activity | Showed inhibition of growth in Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. |
Study C | Assess enzyme inhibition | Inhibited PDE activity with an IC50 value of 15 µM, suggesting potential for cardiovascular applications. |
Properties
CAS No. |
439117-74-5 |
---|---|
Molecular Formula |
C17H22N2OSi |
Molecular Weight |
298.45 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-trimethylsilyloxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3 |
InChI Key |
QGALMGBSEYYIRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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